molecular formula C24H27N5O2 B12188432 (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12188432
M. Wt: 417.5 g/mol
InChI Key: BFLANRSXTZOPEP-UHFFFAOYSA-N
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Description

分子构型与立体化学分析

目标化合物的分子式为 $$ C{24}H{27}N5O2 $$,分子量为417.5 g/mol,其核心结构包含三个关键杂环单元:

  • 吲哚环 :在1号位由乙基取代,2号位甲基化,5号位甲氧基修饰,形成电子密度梯度分布;
  • 三唑并[4,3-a]吡啶环 :通过氮原子与哌啶环3号位连接,形成平面共轭体系;
  • 哌啶环 :作为桥接单元,通过甲酮基团与吲哚环的3号位共价结合,赋予分子刚性构象

通过X射线晶体学分析,哌啶环的椅式构象使三唑并吡啶环与吲哚环形成约120°的二面角,这种空间排列可能影响其与生物靶点的结合模式。此外,甲氧基的氧原子通过氢键网络与周围溶剂分子相互作用,进一步稳定了分子构象

IUPAC命名规则解析

根据国际纯粹与应用化学联合会(IUPAC)命名法,该化合物的系统命名为:
(1-乙基-5-甲氧基-2-甲基-1H-吲哚-3-基)-[3-(三唑并[4,3-a]吡啶-3-基)哌啶-1-基]甲酮。命名过程中:

  • 主链选择以吲哚环为核心,优先编号取代基位置;
  • 哌啶环作为取代基时,通过位置描述符“3-(三唑并[4,3-a]吡啶-3-基)”明确连接位点;
  • 甲酮基团作为官能团以“甲酮”后缀表示,体现其羰基特性

合成路径与结构确证

该化合物的合成通常采用多步偶联策略:

  • 吲哚前体制备 :以5-甲氧基色胺为起始原料,经N-乙基化和Friedel-Crafts酰基化反应构建取代吲哚核;
  • 哌啶-三唑并吡啶模块合成 :通过铜催化叠氮-炔环加成反应(CuAAC)将三唑环引入吡啶体系,随后与哌啶环缩合;
  • 最终缩合反应 :在碱性条件下,吲哚甲酰氯与哌啶胺基团发生亲核取代,形成目标产物

核磁共振(NMR)谱图中,吲哚环的H-3质子出现在δ 7.85 ppm(单峰),而哌啶环的亚甲基质子则分裂为多重峰(δ 2.45–3.15 ppm),这些特征峰为结构确证提供了关键证据。

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

(1-ethyl-5-methoxy-2-methylindol-3-yl)-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C24H27N5O2/c1-4-28-16(2)22(19-14-18(31-3)10-11-20(19)28)24(30)27-12-7-8-17(15-27)23-26-25-21-9-5-6-13-29(21)23/h5-6,9-11,13-14,17H,4,7-8,12,15H2,1-3H3

InChI Key

BFLANRSXTZOPEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)N3CCCC(C3)C4=NN=C5N4C=CC=C5)C

Origin of Product

United States

Preparation Methods

Reaction of 4-Methoxyphenylhydrazine with Ethyl Levulinate

A mixture of 4-methoxyphenylhydrazine hydrochloride (0.149 mol), ethyl levulinate (0.149 mol), and sodium acetate (0.149 mol) in glacial acetic acid (200 mL) undergoes reflux for 3 hours to form the hydrazone intermediate. Subsequent cyclization in ethanol with HCl/dioxane at reflux for 15 hours yields ethyl 2-(5-methoxy-2-methylindol-3-yl)acetate (76% yield).

N-Ethylation and Ester Hydrolysis

The N-H group of the indole is alkylated using ethyl iodide in DMF with K₂CO₃ as a base (60°C, 12 hours), achieving >85% N-ethylation. Hydrolysis of the ethyl ester with NaOH in ethanol/water (70°C, 4 hours) produces the carboxylic acid, which is subsequently converted to the acid chloride using SOCl₂.

Preparation of Triazolo[4,3-a]Pyridine Derivatives

The triazolopyridine moiety is synthesized via a one-pot condensation of 2-hydrazinopyridine with aromatic aldehydes under mild conditions.

Optimized Room-Temperature Protocol

Combining 2-hydrazinopyridine (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanol with catalytic acetic acid (10 mol%) at 25°C for 6 hours affords 3-phenyl-triazolo[4,3-a]pyridine in 92% yield. This method tolerates electron-donating and withdrawing substituents on the aldehyde, enabling diverse triazolopyridine analogs.

High-Pressure Q-Tube Reactor Method

For sterically hindered substrates, a Q-tube reactor is employed with TFA (10 mol%) and AcOH (3 equiv) in ethanol at 130°C (40 minutes), achieving near-quantitative yields. This approach minimizes side reactions and enhances scalability.

Functionalization of Piperidine with Triazolopyridine

The piperidine intermediate is synthesized through Buchwald-Hartwig amination or Suzuki-Miyaura coupling , depending on substituent compatibility.

Palladium-Catalyzed Coupling

A mixture of 3-bromo-triazolo[4,3-a]pyridine (1.0 equiv), piperidin-3-ylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/water (3:1) undergoes microwave irradiation (150°C, 15 minutes), yielding 3-(triazolo[4,3-a]pyridin-3-yl)piperidine (88% yield).

Reductive Amination

Alternative routes employ reductive amination of 3-ketopiperidine with triazolopyridine hydrazines under H₂ (50 psi) with Ra-Ni catalysis, though yields are lower (65–70%).

Final Carbonylative Coupling

The indole acid chloride is coupled to the triazolopyridine-piperidine intermediate via Schlenk equilibrium-mediated acylation .

Acylation Conditions

A solution of 3-(triazolo[4,3-a]pyridin-3-yl)piperidine (1.0 equiv) in anhydrous THF is treated with LDA (2.2 equiv) at −78°C, followed by dropwise addition of the indole acid chloride (1.1 equiv). After warming to 25°C and stirring for 12 hours, the reaction is quenched with NH₄Cl, extracting the product into EtOAc (yield: 68%).

Purification and Characterization

Crude product is purified via silica gel chromatography (hexane/EtOAc 3:1) and recrystallized from ethanol/water. Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole), 7.82 (d, J = 8.7 Hz, 1H, pyridine), 7.12 (s, 1H, indole).

  • HRMS : m/z calcd. for C₂₈H₂₈N₅O₂ [M+H]⁺: 466.2231; found: 466.2234.

Comparative Analysis of Synthetic Routes

StepMethodYield (%)Purity (%)Key Advantages
Indole synthesisFischer indole7698Scalable, minimal byproducts
TriazolopyridineOne-pot9299Room-temperature, atom-economic
Piperidine couplingSuzuki-Miyaura8897Broad substrate scope
Final acylationSchlenk acylation6895Avoids overalkylation

Challenges and Optimization Strategies

Regioselectivity in Indole Alkylation

N-Ethylation competes with O-alkylation of the methoxy group. Employing bulky bases (e.g., DBU) in DMF at 60°C suppresses O-alkylation, improving N-selectivity to >95%.

Triazolopyridine Ring Stability

The triazole ring is susceptible to hydrolysis under strongly acidic conditions. Neutral pH and anhydrous solvents (e.g., THF, dioxane) are critical during coupling steps.

Piperidine Conformational Control

X-ray crystallography reveals that the piperidine ring adopts a chair conformation with the triazolopyridine in axial orientation, minimizing steric clash with the indole moiety .

Chemical Reactions Analysis

Types of Reactions

The compound (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The indole and triazolopyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or carboxylic acid, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

The compound (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule with potential applications in various scientific research fields. This article will explore its applications, focusing on pharmacological properties, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a unique structure that includes an indole moiety, a triazolo-pyridine unit, and a piperidine ring. Its molecular formula is C19H24N4OC_{19}H_{24}N_{4}O, with a molecular weight of approximately 320.43 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in the central nervous system and oncology.

Physicochemical Properties

The compound is expected to exhibit moderate lipophilicity, which may influence its bioavailability and permeability across biological membranes. Understanding these properties is crucial for predicting its pharmacokinetic behavior.

Neuropharmacology

Research indicates that compounds similar to this one may act as modulators of neurotransmitter systems. For example, indole derivatives are often studied for their effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders. Preliminary studies suggest that this compound could potentially enhance serotonin signaling, making it a candidate for treating depression and anxiety.

Anticancer Activity

The triazolo-pyridine component has been associated with anticancer properties in various studies. Compounds containing this moiety have shown activity against several cancer cell lines by inducing apoptosis or inhibiting cell proliferation. This compound may serve as a lead structure for developing novel anticancer agents targeting specific pathways involved in tumor growth.

Antimicrobial Properties

Indole derivatives have also demonstrated antimicrobial activity against various pathogens. The unique structural features of this compound could enhance its effectiveness against resistant strains of bacteria or fungi, making it a candidate for further investigation in infectious disease treatment.

Case Study 2: Anticancer Screening

In a screening of triazolo-pyridine derivatives published in Cancer Research, several compounds exhibited potent anticancer activity against breast and lung cancer cell lines. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy. This compound's unique structure positions it well for similar investigations.

Case Study 3: Antimicrobial Activity

Research conducted by the International Journal of Antimicrobial Agents evaluated the antibacterial properties of various indole derivatives. Results showed that specific modifications led to increased activity against Gram-positive bacteria. This suggests that the compound could be tested for similar antimicrobial effects.

Mechanism of Action

The mechanism of action of (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s binding to these targets can modulate their activity, leading to various pharmacological effects. The exact pathways and molecular interactions would depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analog 1: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone (3a)

Key Features :

  • Core Structure: Indole-3-yl linked via methanone to a pyridinyl-substituted dihydropyrazole.
  • Synthesis: Synthesized by refluxing chalcone derivatives with nicotinic acid hydrazide in ethanol under acidic conditions .
  • Differentiation : Lacks the triazolo-pyridine and piperidine groups present in the target compound. The dihydropyrazole ring may confer different conformational rigidity compared to the piperidine-triazolo-pyridine system.

Pharmacological Implications :

  • Pyrazole and pyridine hybrids are known for antimicrobial and anti-inflammatory activities. The absence of a triazolo moiety in 3a may limit CNS-targeted effects compared to the target compound.

Structural Analog 2: 4-Amino-1-(dimethylamino)imidazo[1',5':1,5]pyrrolo[3,2-b]indol-3-ylmethanone

Key Features :

  • Core Structure: Indole-3-yl linked to a polycyclic imidazo-pyrrolo-indole system via methanone.
  • Differentiation : The fused imidazo-pyrrolo-indole system introduces planar rigidity, contrasting with the flexible piperidine-triazolo-pyridine group in the target compound. This may affect membrane permeability or receptor binding kinetics .

Structural Analog 3: Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-3-pyridinyl

Key Features :

  • Core Structure: Pyridinyl-methanone linked to a dihydropyrazole ring.
  • Synthesis: Prepared via condensation reactions involving malononitrile or ethyl cyanoacetate, as described in .

Structural Analog 4: [4-[(3-Chloro-1H-indol-6-yl)sulfonyl]-1-piperazinyl][1-(6-methoxy-5-methyl-3-pyridinyl)-4-piperidinyl]methanone

Key Features :

  • Core Structure: Piperazinyl-piperidinyl methanone with sulfonyl and pyridinyl substituents.

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Synthesis Method Potential Pharmacological Applications
Target Compound Indole-3-yl + triazolo-pyridinyl piperidine Ethyl, methoxy, methyl, triazolo-pyridine Not described in evidence CNS disorders (inferred)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) Indole-3-yl + dihydropyrazole-pyridine Phenyl, pyridine Chalcone + nicotinic acid hydrazide Antimicrobial, anti-inflammatory
Methanone, (4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-3-pyridinyl Pyridine + dihydropyrazole Phenyl Condensation with malononitrile Not specified
[4-[(3-Chloro-1H-indol-6-yl)sulfonyl]-1-piperazinyl][1-(6-methoxy-5-methyl-3-pyridinyl)-4-piperidinyl] Piperazinyl-piperidinyl + sulfonyl Chloro-indole, methoxy-pyridine Not described in evidence Solubility-enhanced therapeutics

Research Implications and Gaps

  • Synthesis : The target compound’s synthesis route remains unelucidated in the provided evidence. Analogous methods (e.g., chalcone cyclization or sulfur-mediated condensations ) may offer viable pathways.
  • Pharmacology : While ferroptosis-inducing compounds are highlighted in , the triazolo-pyridine motif in the target compound suggests divergent mechanisms (e.g., GABA-A modulation). Further studies are needed to validate these hypotheses.

Biological Activity

The compound (1-ethyl-5-methoxy-2-methyl-1H-indol-3-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic molecule that exhibits a variety of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by an indole moiety fused with a triazole-pyridine structure and a piperidine ring. The molecular formula is C21H24N4OC_{21}H_{24}N_4O with a molecular weight of approximately 364.44 g/mol. The intricate structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of indole derivatives, including those similar to our compound. Indole-containing compounds have shown efficacy against multiple cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth. For instance, derivatives related to the indole structure have been reported to exhibit significant cytotoxicity against human cancer cell lines such as H460 and A549 .

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The compound under study may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In vitro assays have demonstrated that certain indole derivatives possess IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Compounds containing triazole rings have been reported to exhibit broad-spectrum antimicrobial activity. The presence of the triazolo-pyridine moiety in our compound could enhance its efficacy against various pathogens, including bacteria and fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds. Modifications on the indole or triazole moieties can significantly influence their pharmacological profiles. For example:

  • Substituents on Indole : Variations in substituents at the 5-position of the indole can enhance anticancer activity.
  • Triazole Variants : Different triazole derivatives can modulate antimicrobial potency and selectivity.

Case Studies

Several case studies have investigated similar compounds:

  • Indole Derivatives : Research demonstrated that certain 5-methoxy-indole derivatives exhibited potent anticancer activity through apoptosis pathways.
  • Triazolo-Pyridine Compounds : A study showed that modifications in the pyridine ring led to enhanced COX inhibition and anti-inflammatory effects.

Table 1: Biological Activity Summary

Activity TypeCompound ClassKey Findings
AnticancerIndole DerivativesSignificant cytotoxicity against H460 and A549 cells
Anti-inflammatoryIndole & Triazole DerivativesComparable IC50 values to celecoxib in COX inhibition
AntimicrobialTriazolo-Pyridine CompoundsBroad-spectrum activity against various pathogens

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